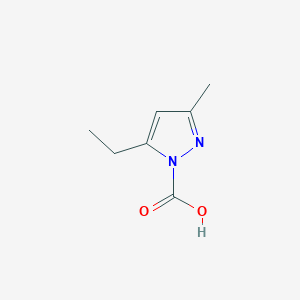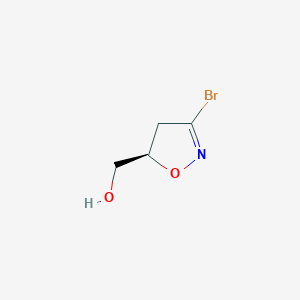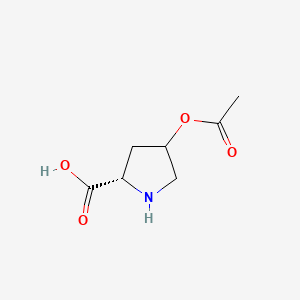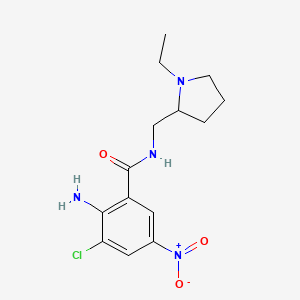
4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an aminomethylene group and a methyl group attached to the isoxazole ring. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Aminomethylene Group: The aminomethylene group can be introduced via a condensation reaction between an appropriate aldehyde and an amine in the presence of a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods
Industrial production of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethylene group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the aminomethylene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving isoxazole derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development: The compound can be explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethylene group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethylene)-3-methylisoxazol-5(4H)-one: Lacks the (Z) configuration.
4-(Aminomethylene)-3-ethylisoxazol-5(4H)-one: Contains an ethyl group instead of a methyl group.
4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a methyl group.
Uniqueness
Geometric Configuration: The (Z) configuration of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one provides unique steric and electronic properties.
Reactivity: The presence of the aminomethylene group and the specific geometric arrangement can influence the compound’s reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
112548-74-0 |
|---|---|
Formule moléculaire |
C5H6N2O2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
4-methanimidoyl-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-6)5(8)9-7-3/h2,6-7H,1H3 |
Clé InChI |
UTLCOTPNVYNHNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)ON1)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)






![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)




![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
